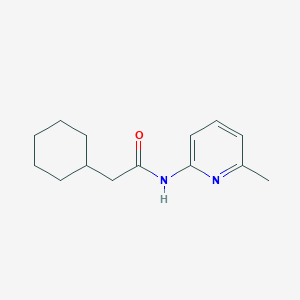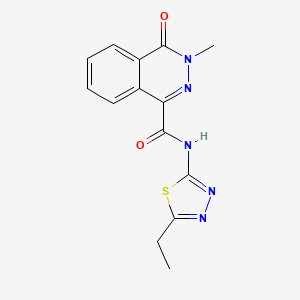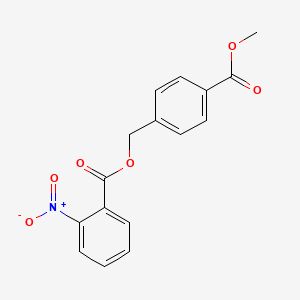
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It also has the ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Studies have shown that 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, as well as inhibit the migration and invasion of cancer cells. It also has the ability to induce cell cycle arrest and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. However, its limited solubility in water can pose a challenge for some experiments. It is also important to note that further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are also needed to investigate its potential as an anti-cancer agent and its mechanism of action. Additionally, there is potential for the development of analogs and derivatives of this compound with improved solubility and potency.
In conclusion, 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one is a promising compound with potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has shown promising results as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential side effects, as well as explore its potential as a therapeutic agent for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one involves the reaction of 3-fluorobenzylamine with 5-chloro-2-hydroxybenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium hydroxide to obtain the final compound. This method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-chloro-3-[(3-fluorophenyl)methyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO2/c15-10-4-5-13-12(7-10)17(14(18)19-13)8-9-2-1-3-11(16)6-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFGWONCCRUNMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-(3-fluorobenzyl)-1,3-benzoxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N-methyl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5778329.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)


![2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)


![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)